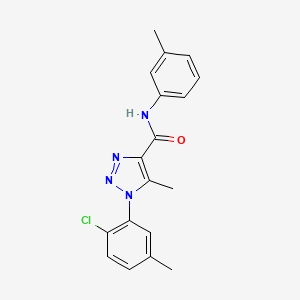

1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

IUPAC Name: 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula: C₁₉H₁₈ClN₅O

Structural Features:

- A 1,2,3-triazole core substituted at N1 with a 2-chloro-5-methylphenyl group.

- A methyl group at the C5 position of the triazole ring.

- A carboxamide group at C4, linked to an m-tolyl (3-methylphenyl) substituent.

This compound belongs to the 1,2,3-triazole-4-carboxamide class, widely studied for their biological activities, including antiproliferative, antimicrobial, and metabolic modulation properties . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl moieties, which may influence solubility, binding affinity, and metabolic stability.

Propriétés

IUPAC Name |

1-(2-chloro-5-methylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-5-4-6-14(9-11)20-18(24)17-13(3)23(22-21-17)16-10-12(2)7-8-15(16)19/h4-10H,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDLHKXDCVGFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction. This reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.

Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and methylating agents like methyl iodide.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Applications De Recherche Scientifique

1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its triazole core.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Material Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Triazole Core

The triazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Chloro vs. Methyl : The target compound’s 2-chloro-5-methylphenyl group balances lipophilicity and steric bulk compared to purely chloro-substituted analogs (e.g., ), which may affect membrane permeability.

- Amide Variations: m-Tolyl (3-methylphenyl) in the target compound offers moderate electron-donating effects, contrasting with the electron-deficient quinoline in or polar carbamoylmethyl groups in .

Crystallographic and Conformational Analysis

- Dihedral Angles : In related triazoles (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ), the triazole and aryl rings exhibit dihedral angles of 87.77°, indicating significant twist due to steric hindrance. The target compound’s 2-chloro-5-methylphenyl group likely induces similar torsional strain, affecting molecular packing and solubility .

- Hydration Stability : Unlike aldehyde-containing analogs (e.g., ), the carboxamide group in the target compound avoids hydrate formation, enhancing stability under physiological conditions .

Data Tables

Table 1: Structural and Physical Comparison of Selected Triazole-4-carboxamides

Table 2: Substituent Effects on Key Properties

Activité Biologique

1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C16H17ClN4O

- Molecular Weight : 318.79 g/mol

- SMILES Notation : Clc1cc(cc(c1C)C(=O)N)N=N/N(c2ccccc2)C

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

- Case Study : A study investigating various 1,2,3-triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. For instance, a related triazole compound showed an IC50 of 1.1 μM against MCF-7 cells, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. These compounds have shown effectiveness against a range of bacterial strains.

- Research Findings : In vitro studies revealed that specific triazole derivatives significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The antimicrobial activity was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activities of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : This compound may inhibit TS, leading to reduced dTTP levels essential for DNA synthesis.

- Cell Cycle Arrest : By inhibiting key enzymes involved in nucleotide synthesis, these compounds can induce cell cycle arrest in cancer cells.

- Antimicrobial Mechanisms : The disruption of cell wall integrity and interference with DNA replication processes contribute to its antimicrobial properties.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.